3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid
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Overview
Description
(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid is a complex organic compound with a unique structure that includes a pyridine ring and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, the introduction of the formamido group, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structure but shares some functional similarities.
Caffeine: Although structurally different, caffeine is another compound with significant biological activity and widespread use.
Uniqueness
(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid is unique due to its specific structure, which includes a pyridine ring and a formamido group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-methyl-2-[(1-methyl-2-oxopyridine-4-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-4-8(2)11(13(18)19)14-12(17)9-5-6-15(3)10(16)7-9/h5-8,11H,4H2,1-3H3,(H,14,17)(H,18,19) |
InChI Key |
RDYDCVRECMUTNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC(=O)N(C=C1)C |
Origin of Product |
United States |
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